

Application Notes: PQDVKFP Competitive ELISA Kit

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Compound of Interest

Compound Name: PQDVKFP

Cat. No.: B3342277

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Product Name: **PQDVKFP** (HCV Core Antigenic Peptide) Competitive ELISA Kit

Catalog Number: Hypothetical-12345

For Research Use Only. Not for use in diagnostic procedures.

Intended Use

This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of the **PQDVKFP** peptide in biological samples such as serum, plasma, and cell culture supernatants. The **PQDVKFP** peptide is a synthetic peptide that recognizes antigenic domains within the Hepatitis C Virus (HCV) core protein, making this kit a useful tool for researchers studying HCV infection, viral protein expression, and immune response.[1]

Principle of the Assay

This assay employs the competitive ELISA technique. A known amount of **PQDVKFP** peptide is pre-coated onto the wells of a microtiter plate. When the sample or standard is added to the wells, the **PQDVKFP** peptide in the sample competes with the coated peptide for binding to a limited amount of a specific horseradish peroxidase (HRP)-conjugated anti-**PQDVKFP** antibody that is subsequently added. The amount of antibody that binds to the coated peptide is inversely proportional to the concentration of **PQDVKFP** in the sample.[2][3] After a wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The

intensity of the color is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of the **PQDVKFP** peptide, and the concentration of **PQDVKFP** in the unknown samples is determined by interpolating from this curve.^{[2][4]}

Kit Components

- **PQDVKFP** Coated Microplate (96 wells): Pre-coated with synthetic **PQDVKFP** peptide.
- **PQDVKFP** Standard (1 vial): Lyophilized, concentration noted on the vial.
- HRP-conjugated Anti-**PQDVKFP** Antibody (1 vial): Concentrated detection antibody.
- Standard Diluent (1 bottle): For reconstituting and diluting the standard.
- Assay Buffer (1 bottle): For diluting samples and the detection antibody.
- Wash Buffer Concentrate (20X, 1 bottle): To be diluted for washing steps.
- TMB Substrate (1 bottle): 3,3',5,5'-Tetramethylbenzidine.
- Stop Solution (1 bottle): 2N Sulfuric Acid.
- Plate Sealers (2): For covering the plate during incubation.

Technical Data

Parameter	Specification
Assay Type	Competitive ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatants
Sensitivity	Typically < 10 pg/mL
Standard Range	15 pg/mL - 1000 pg/mL
Specificity	High specificity for the PQDVKFP sequence.
No significant cross-reactivity observed with other viral peptides.	
Assay Time	Approximately 2.5 hours
Shelf Life	12 months from date of manufacture
Storage	Store all components at 2-8°C.

Experimental Protocols

Reagent Preparation

- **PQDVKFP Standard:** Reconstitute the lyophilized standard with Standard Diluent to create a stock solution. Allow it to sit for 15 minutes with gentle agitation. Prepare serial dilutions of the standard in Standard Diluent to create concentrations ranging from 1000 pg/mL to 15 pg/mL.
- **HRP-conjugated Antibody:** Dilute the concentrated HRP-conjugated antibody with Assay Buffer to the working concentration specified on the vial label.
- **Wash Buffer:** Dilute the 20X Wash Buffer Concentrate with deionized water to create a 1X working solution.
- **Sample Preparation:** Samples may require dilution in Assay Buffer to fall within the range of the standard curve. It is recommended to perform a pilot experiment to determine the optimal dilution factor. For serum and plasma, centrifuge samples to remove particulates before use.

[5]

Assay Procedure

- **Add Standards and Samples:** Add 50 μ L of each standard, blank (Standard Diluent), and diluted sample to the appropriate wells of the **PQDVKFP**-coated microplate.
- **Add Detection Antibody:** Immediately add 50 μ L of the diluted HRP-conjugated Anti-**PQDVKFP** Antibody to each well.
- **Incubate:** Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
- **Wash:** Aspirate the liquid from each well and wash five times with 300 μ L of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- **Add Substrate:** Add 100 μ L of TMB Substrate to each well.
- **Develop:** Incubate the plate in the dark at room temperature (20-25°C) for 15-20 minutes. The solution will turn blue.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- **Read Absorbance:** Measure the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean OD (Y-axis) against the corresponding **PQDVKFP** concentration (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.
- The concentration of **PQDVKFP** in the samples is inversely proportional to the OD value.^[2]
- Determine the concentration of **PQDVKFP** in the unknown samples by interpolating their mean OD values from the standard curve.

- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

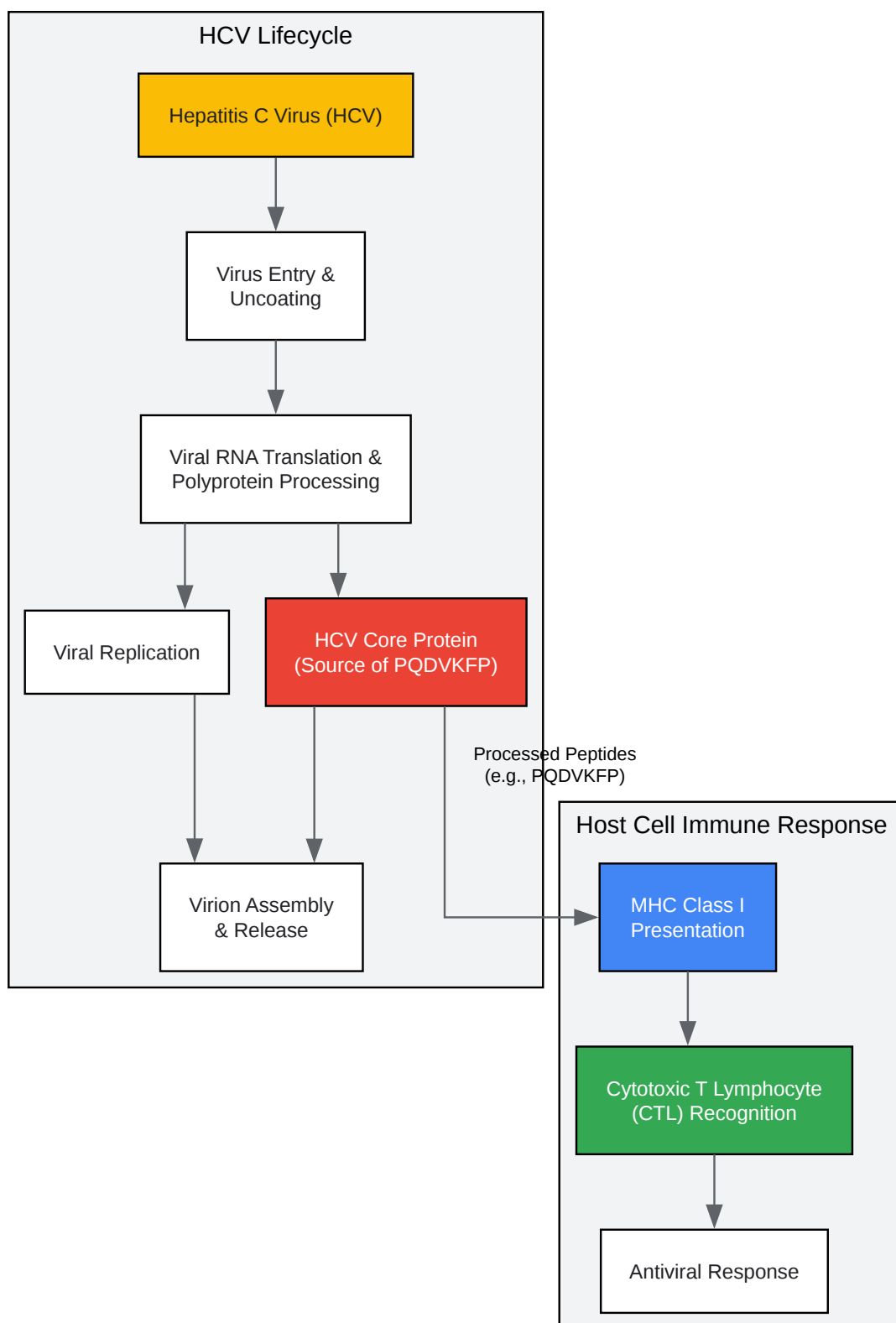
Example Standard Curve Data

Concentration (pg/mL)	Mean OD (450nm)
1000	0.251
500	0.435
250	0.789
125	1.254
62.5	1.892
31.25	2.345
15.6	2.611
0 (Blank)	2.850

Visualizations

Hepatitis C Virus (HCV) Core Protein and Immune Signaling

The **PQDVKFP** peptide is derived from an antigenic region of the HCV core protein. This protein is crucial for the viral lifecycle and interacts with host cell pathways, often triggering an immune response. The diagram below provides a simplified overview of the role of the HCV core protein and the potential for peptide fragments like **PQDVKFP** to be involved in immune recognition.

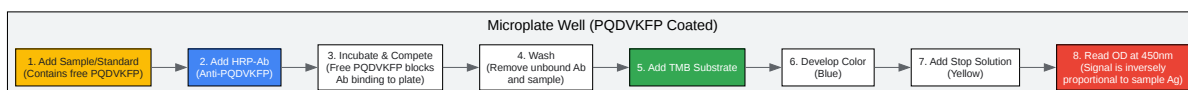


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Simplified pathway of HCV core protein processing and immune recognition.

Competitive ELISA Experimental Workflow

The following diagram outlines the key steps of the **PQDVKFP** Competitive ELISA protocol. This workflow illustrates the competition between the peptide in the sample and the peptide coated on the plate for binding to the HRP-conjugated antibody.



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Workflow diagram for the **PQDVKFP** Competitive ELISA.

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